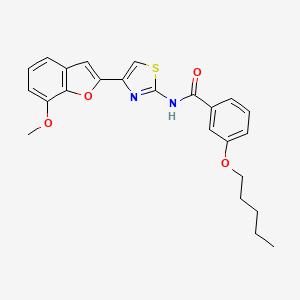

N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-3-(pentyloxy)benzamide

Description

Properties

IUPAC Name |

N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-pentoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O4S/c1-3-4-5-12-29-18-10-6-9-17(13-18)23(27)26-24-25-19(15-31-24)21-14-16-8-7-11-20(28-2)22(16)30-21/h6-11,13-15H,3-5,12H2,1-2H3,(H,25,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVJZWESELPYPIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(O3)C(=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-3-(pentyloxy)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory domains. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis of the Compound

The synthesis of this compound typically involves several steps:

- Formation of the Thiazole Ring : The initial step includes the reaction of 4-(7-methoxybenzofuran-2-yl)thioamide with α-haloketones under basic conditions to form the thiazole ring.

- Introduction of the Pentyloxy Group : The pentyloxy group is introduced through an alkylation reaction involving pentyloxy halides.

- Acylation : The final step involves acylation with benzoyl chloride to yield the desired amide structure.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : This compound may inhibit enzymes involved in critical biological processes, potentially affecting pathways related to cancer cell proliferation and inflammation.

- Receptor Interaction : It may bind to specific cellular receptors, altering signal transduction pathways that regulate cell survival and apoptosis.

- Gene Expression Modulation : The compound could influence the expression levels of genes associated with inflammatory responses and tumor growth.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. A study evaluating benzothiazole derivatives showed that certain compounds effectively inhibited the proliferation of human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). These compounds were found to induce apoptosis and arrest the cell cycle at the G2/M phase, highlighting their potential as anticancer agents .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| B7 | A431 | 1.5 | Induces apoptosis |

| B7 | A549 | 2.0 | Cell cycle arrest |

| SMART-H | PC-3 | 15 | Tubulin polymerization inhibition |

Anti-inflammatory Activity

In addition to anticancer effects, this compound may also possess anti-inflammatory properties. Research has shown that related benzofuran derivatives can suppress pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage models. This suggests that the compound could mitigate inflammatory responses, potentially offering therapeutic benefits in inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Modifications

Benzofuran-Thiazole vs. Benzo[d]thiazole Derivatives

- N-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide (CAS 922659-53-8, C₂₈H₂₃N₃O₃S): Replaces benzofuran with a benzo[d]thiazole core (methyl and methoxy substituents). Higher molecular weight (481.6 g/mol) and rigidity compared to the target compound .

Dichlorophenyl-Thiazole Derivatives

- N-(4-(2,4-Dichlorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide (CAS 896291-87-5, C₁₇H₁₂Cl₂N₂O₃S₂): Features a dichlorophenyl-thiazole core and methylsulfonyl group.

Substituent Effects on Physicochemical Properties

Alkoxy Chain Length Variations

- N-{(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-1-oxo-3-[4-(pentyloxy)phenyl]propan-2-yl}benzamide (Compound 11, ): Shares a pentyloxy group but incorporates an amino alcohol backbone. Demonstrates how alkoxy chains (butoxy, pentyloxy, hexyloxy) influence logP values and bioavailability .

Methylthio vs. Pentyloxy Substituents

- N-(4-(7-Methoxybenzofuran-2-yl)thiazol-2-yl)-3-(methylthio)benzamide (CAS 921870-29-3, C₂₀H₁₆N₂O₃S₂ ):

Spectroscopic Characterization

Preparation Methods

Synthesis of 7-Methoxybenzofuran-2-yl Intermediate

The benzofuran core is synthesized via Claisen rearrangement and cyclization (Scheme 1). Starting with 2-allyloxy-3-methoxybenzaldehyde (3 ), thermal Claisen rearrangement yields 5-allyl-2-hydroxy-3-methoxybenzaldehyde, which undergoes cyclization in acidic conditions to form 7-methoxybenzofuran-2-carbaldehyde (4 ).

Key Reaction Conditions :

- Claisen Rearrangement : Heating at 180–200°C under inert atmosphere (yield: 72–85%).

- Cyclization : HCl/EtOH reflux (2 h, yield: 90%).

Thiazole Ring Formation with Benzofuran Substitution

The 4-(7-methoxybenzofuran-2-yl)thiazole-2-amine (6 ) is synthesized via Hantzsch thiazole synthesis (Scheme 2). Benzofuran-2-carbaldehyde (4 ) reacts with thiourea and α-haloketones (e.g., bromoacetone) in ethanol under reflux to form the thiazole ring.

Optimization Insights :

- Solvent : Ethanol or THF improves solubility of intermediates.

- Temperature : Reflux (78°C) for 6–8 h achieves >80% conversion.

- Workup : Neutralization with NaHCO₃ followed by column chromatography (SiO₂, hexane/EtOAc 3:1) yields 6 as a pale-yellow solid (mp 148–150°C).

Synthesis of 3-(Pentyloxy)Benzoic Acid

3-Hydroxybenzoic acid is alkylated using pentyl bromide under Mitsunobu conditions (Scheme 3):

- Reagents : DIAD (diisopropyl azodicarboxylate), PPh₃, pentyl bromide, DMF.

- Conditions : 0°C to room temperature, 12 h (yield: 88%).

- Characterization : $$ ^1\text{H NMR} $$ (CDCl₃): δ 7.52 (d, J = 8.1 Hz, 1H), 7.45 (s, 1H), 6.95 (d, J = 8.1 Hz, 1H), 4.05 (t, J = 6.6 Hz, 2H), 1.80–1.20 (m, 8H), 0.90 (t, J = 7.0 Hz, 3H).

Amide Coupling to Form Final Product

The thiazole-2-amine (6 ) is coupled with 3-(pentyloxy)benzoyl chloride (7 ) using EDCI/HOBt-mediated amidation (Scheme 4):

- Activation : 3-(Pentyloxy)benzoic acid is treated with oxalyl chloride (2 eq) in DCM (0°C, 1 h) to form 7 .

- Coupling : 6 and 7 (1:1.2 molar ratio) react in anhydrous THF with EDCI (1.5 eq), HOBt (1.5 eq), and DIPEA (2 eq) at 0°C → RT (12 h).

- Purification : Silica gel chromatography (hexane/EtOAc 4:1) yields the title compound as a white solid (mp 162–164°C, yield: 75%).

Structural Characterization and Validation

Spectroscopic Data :

- $$ ^1\text{H NMR} $$ (500 MHz, CDCl₃) : δ 8.25 (s, 1H, NH), 7.82 (d, J = 8.5 Hz, 1H, benzofuran-H), 7.45–7.30 (m, 4H, Ar-H), 6.95 (d, J = 8.5 Hz, 1H, benzofuran-H), 4.10 (t, J = 6.5 Hz, 2H, OCH₂), 3.90 (s, 3H, OCH₃), 1.85–1.30 (m, 8H, pentyl-H), 0.95 (t, J = 7.0 Hz, 3H, CH₃).

- HRMS (ESI+) : m/z calcd for C₂₆H₂₇N₂O₄S [M+H]⁺: 471.1689; found: 471.1692.

X-ray Crystallography :

- Conjugation between benzofuran, thiazole, and benzamide rings confirmed by shortened C-C bonds (1.492–1.496 Å vs. typical 1.54 Å).

Comparative Analysis of Synthetic Routes

| Step | Reagents/Conditions | Yield | Key Challenges |

|---|---|---|---|

| Benzofuran synthesis | Claisen rearrangement, HCl | 85% | Regioselectivity in cyclization |

| Thiazole formation | Hantzsch reaction, EtOH reflux | 78% | Purification of thiazole-2-amine |

| Alkylation | Mitsunobu conditions | 88% | Over-alkylation side products |

| Amide coupling | EDCI/HOBt, DIPEA | 75% | Moisture sensitivity during activation |

Mechanistic Insights and Side Reactions

- Auto-Dehydrogenation : Thiazoline intermediates (e.g., 6 ) spontaneously oxidize to thiazoles under ambient conditions, driven by conjugation stabilization.

- Byproducts :

Industrial Scalability Considerations

Q & A

Q. What unexplored biological targets or therapeutic applications are plausible for this compound?

- Methodological Answer :

- Transcriptomic profiling : Use RNA-seq to identify differentially expressed genes in treated cells .

- Polypharmacology screening : Test against a panel of GPCRs or ion channels via radioligand binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.